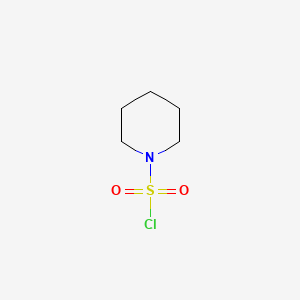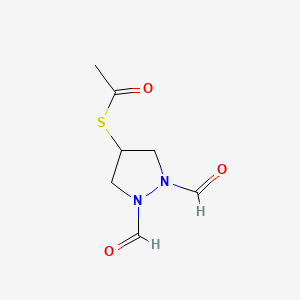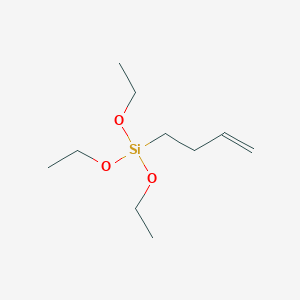
Piperidine-1-sulfonyl Chloride
Vue d'ensemble
Description
Piperidine-1-sulfonyl chloride, also known as 1-Piperidinesulfonyl chloride, is a chemical compound with the empirical formula C5H10ClNO2S. It is a pungent, colorless or white crystalline powder. This compound is soluble in water, alcohols, and ethers, and it possesses a strong, characteristic odor .
Synthesis Analysis
The synthesis of Piperidine-1-sulfonyl chloride involves reacting sulfuryl chloride with piperidine in dichloromethane. The reaction occurs at low temperatures and yields the desired product.
Molecular Structure Analysis
Piperidine-1-sulfonyl chloride has a six-membered heterocyclic ring containing one nitrogen atom and five carbon atoms. The structure includes a sulfonyl chloride group (SO2Cl) attached to the piperidine ring .
Chemical Reactions Analysis
Piperidine-1-sulfonyl chloride can participate in various chemical reactions, including cyclization, hydrogenation, cycloaddition, annulation, and multicomponent reactions. These reactions lead to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis of Piperidine Derivatives
Piperidine-1-sulfonyl chloride is instrumental in the synthesis of various piperidine derivatives, which are crucial for drug design. It facilitates intra- and intermolecular reactions to form substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives are present in more than twenty classes of pharmaceuticals and play a significant role in the pharmaceutical industry.
Pharmacological Applications
The compound is used to create piperidine derivatives that exhibit a wide range of pharmacological activities. Piperidine derivatives are utilized as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents .
Anticancer Research
Piperidine-1-sulfonyl chloride is used to synthesize compounds that show promise in anticancer research. Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Antimicrobial and Antifungal Applications
Researchers use piperidine-1-sulfonyl chloride to develop antimicrobial and antifungal agents. These derivatives are important in the fight against infectious diseases, providing a platform for the development of new therapeutic agents .
Neurological Disorders
Derivatives synthesized from piperidine-1-sulfonyl chloride are being explored for their potential in treating neurological disorders such as Alzheimer’s disease and as antipsychotic medications. This highlights the compound’s significance in neuropharmacology .
Analgesic and Anti-inflammatory Uses
The compound is also a precursor in the synthesis of analgesic and anti-inflammatory drugs. These piperidine-based medications are essential for managing pain and inflammation in various medical conditions .
Cardiovascular Research
Piperidine-1-sulfonyl chloride-derived compounds are investigated for their use in cardiovascular diseases, including as antihypertensive agents. They contribute to the development of drugs that can manage blood pressure and other heart-related conditions .
Chemical Biology and Biochemistry
In chemical biology and biochemistry, piperidine-1-sulfonyl chloride is used to study enzyme reactions, receptor-ligand interactions, and other biochemical pathways. It serves as a building block for synthesizing probes and molecules that help in understanding biological processes .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Mode of Action
Piperidine derivatives have been found to interact with various targets, such as cholinesterase receptors .
Biochemical Pathways
Piperidine and its derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb etc .
Result of Action
Piperidine and its derivatives have been found to inhibit cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Action Environment
It is known that piperidine-1-sulfonyl chloride is moisture sensitive and incompatible with strong oxidizing agents .
Propriétés
IUPAC Name |
piperidine-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO2S/c6-10(8,9)7-4-2-1-3-5-7/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJYAXDCMMXECR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461561 | |
| Record name | Piperidine-1-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidine-1-sulfonyl Chloride | |
CAS RN |
35856-62-3 | |
| Record name | Piperidine-1-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperidine-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main focus of the research paper regarding Piperidine-1-sulfonyl chloride?
A1: This study delves into the solvolysis of Piperidine-1-sulfonyl chloride, investigating how it breaks down in various binary solvent mixtures. The researchers aim to understand the mechanism behind this breakdown, particularly focusing on the influence of solvent composition on the reaction rate []. This research sheds light on the reactivity of Piperidine-1-sulfonyl chloride, a compound potentially useful in organic synthesis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-1-[tert-Butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid](/img/structure/B1589353.png)
![7-Fluorobenzo[d]isoxazol-3-amine](/img/structure/B1589354.png)




![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1589363.png)



![Thiazolo[4,5-d]pyrimidine-2,7-diamine](/img/structure/B1589373.png)


